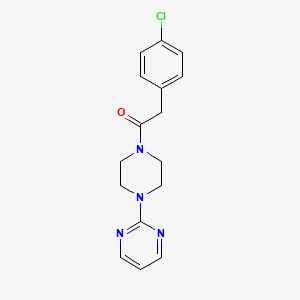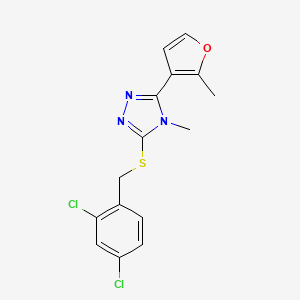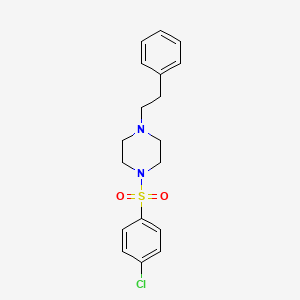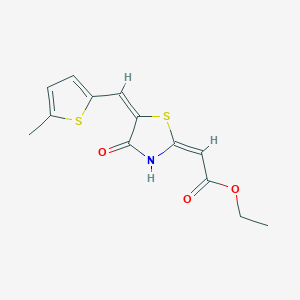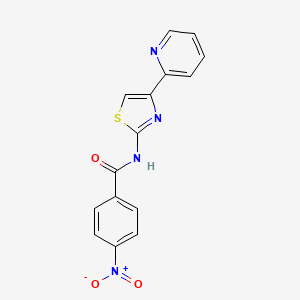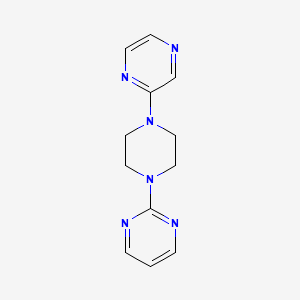
N-(2,3-Dichlorophenyl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of WAY-639284 involves several steps, starting with the preparation of the quinoxaline ring The reaction typically involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline coreThe final step includes the acylation of the quinoxaline ring to form the desired 1(2H)-Quinoxalineacetamide derivative .
化学反応の分析
WAY-639284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Acylation: The compound can undergo acylation reactions to form various acetamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
WAY-639284 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: WAY-639284 is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of WAY-639284 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of abnormal cell growth. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that regulate cell cycle progression and apoptosis .
類似化合物との比較
WAY-639284 can be compared with other quinoxaline derivatives, such as:
WAY-600: Another quinoxaline derivative with similar biological activities.
WAY-316606: Known for its potential in treating bone-related diseases.
WAY-100635: A selective serotonin receptor antagonist.
Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C16H13Cl2N3O2 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-10-4-3-6-12(16(10)18)20-15(23)9-21-8-14(22)19-11-5-1-2-7-13(11)21/h1-7H,8-9H2,(H,19,22)(H,20,23) |
InChIキー |
NNTVITOGWCJGPJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B10815835.png)

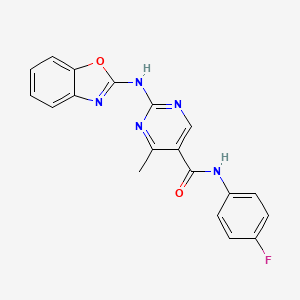

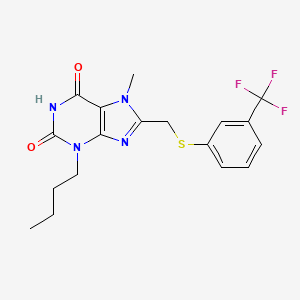
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
![2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide](/img/structure/B10815870.png)
